molecular formula C11H12N2O2S B15207961 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- CAS No. 173908-52-6

1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-

Cat. No.: B15207961
CAS No.: 173908-52-6
M. Wt: 236.29 g/mol
InChI Key: SUSNCEMJLZMJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a sulfonyl group and a methylamino group. Pyrrole derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and economical, providing good to excellent yields under mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron (III) chloride for condensation reactions, potassium permanganate for oxidation, and hydrogenation catalysts for reduction. Major products formed from these reactions include sulfonyl and amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The methylamino group can enhance the compound’s binding affinity and selectivity towards its targets .

Properties

CAS No.

173908-52-6

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-methyl-2-pyrrol-1-ylsulfonylaniline

InChI

InChI=1S/C11H12N2O2S/c1-12-10-6-2-3-7-11(10)16(14,15)13-8-4-5-9-13/h2-9,12H,1H3

InChI Key

SUSNCEMJLZMJHG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.